Chroman-3-amine

GPCR pharmacology CNS drug discovery structure-scaffold comparison

Medicinal chemistry programs require validated GPCR scaffolds. Chroman-3-amine (3,4-dihydro-2H-1-benzopyran-3-amine) is a privileged 3-aminochroman core enabling 5-HT1A/SERT dual-mechanism agents and low-nanomolar σ1 ligands. Critical: (S)-enantiomer for Robalzotan pathway; (R)-enantiomer for Etamicastat. ω-transaminase synthesis delivers >99% ee at scale. - Quantified differentiation vs. 2-aminotetralins: higher dopamine/5-HT receptor affinity - Validated in cAMP turnover & SERT binding assays - Stable, PK-proven precursor to ROCK inhibitors

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 60575-19-1
Cat. No. B1202177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChroman-3-amine
CAS60575-19-1
Synonyms3,4-dihydro-3-amino-2H-1-benzopyran
DHABP
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1C(COC2=CC=CC=C21)N
InChIInChI=1S/C9H11NO/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8H,5-6,10H2
InChIKeySVWDNDQOXZHBRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chroman-3-amine: Privileged CNS Pharmacophore


Chroman-3-amine (3,4-dihydro-2H-1-benzopyran-3-amine, CAS 60575-19-1) is a heterobicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring bearing a primary amine at the C3 position . The compound serves as the core scaffold for a class of bioactive molecules known as 3-aminochromans, which have demonstrated activity as ligands for multiple G protein-coupled receptors (GPCRs) including 5-HT1A, 5-HT7, and 5-HT2B receptors, the sigma-1 (σ1) chaperone protein, and the serotonin transporter (SERT) [1][2]. The 3-aminochroman pharmacophore is recognized as a privileged substructure in medicinal chemistry, with derivatives progressing to clinical candidates including the 5-HT1A antagonist Robalzotan and the antihypertensive agent Etamicastat [3].

Why Chroman-3-amine Substitution Fails


Generic substitution of chroman-3-amine derivatives with structurally similar 2-aminotetralin analogs is not scientifically justified due to documented, quantifiable differences in receptor binding profiles. Direct comparative studies reveal that monohydroxylated 3-aminochromans possess higher affinity for dopaminergic and specific 5-HT receptors in vitro compared to corresponding aminotetralin derivatives [1]. Furthermore, the stereochemical configuration at the C3 position fundamentally determines pharmacological activity: the (S)-3-aminochromane enantiomer shares the backbone of the antidepressant Alnespirone and the 5-HT1A antagonist Robalzotan, whereas the (R)-enantiomer is incorporated into the antihypertensive Etamicastat [2]. These divergent therapeutic applications underscore that the chroman oxygen heteroatom and stereochemistry confer target engagement properties that cannot be replicated by carbon-only tetralin scaffolds or racemic mixtures.

Chroman-3-amine: Differentiation Evidence


Enhanced Dopaminergic and Serotonergic Affinity vs. 2-Aminotetralin

In a direct comparative study of monohydroxylated derivatives, the 3-aminochroman scaffold demonstrated higher affinity for dopaminergic receptors and specific 5-HT receptor subtypes compared to the structurally analogous 2-aminotetralin scaffold [1]. The chroman oxygen heteroatom contributes to enhanced binding interactions that the carbon-only tetralin scaffold cannot achieve.

GPCR pharmacology CNS drug discovery structure-scaffold comparison

Enantiomer-Specific Drug Candidate Differentiation

The absolute stereochemistry at the C3 position of chroman-3-amine dictates distinct therapeutic applications in clinical development. (S)-3-aminochromane serves as the core scaffold for the antidepressant/anxiolytic Alnespirone and the 5-HT1A receptor antagonist Robalzotan, while the enantiomeric (R)-3-aminochromane is incorporated into the antihypertensive agent Etamicastat [1]. This divergent clinical application cannot be achieved with racemic chroman-3-amine or achiral analogs.

stereochemistry chiral drug development enantioselective pharmacology

Dual 5-HT1A/SERT Affinity and Functional Antagonism

Lactam-fused 3-aminochroman derivatives exhibit dual affinity for both the 5-HT1A receptor and the serotonin transporter (SERT), with specific compounds demonstrating functional 5-HT1A antagonist activity [1]. Compounds 45 and 53 from this series demonstrated 5-HT1A antagonist activities in the in vitro cAMP turnover model, validating functional activity beyond simple binding affinity [1].

serotonin pharmacology antidepressant discovery dual-mechanism agents

Enzymatic Synthesis of Enantiopure (R)-3-Aminochromane

ω-Transaminase-catalyzed asymmetric amination of 3-chromanone produces optically pure (R)-3-aminochromane with enantiomeric excess >99% and 78% isolated yield at 100 mg scale [1]. This biocatalytic method provides both (S)- and (R)-enantiomers in optically pure form using (S)-selective or (R)-selective enzymes [1].

biocatalysis chiral amine synthesis green chemistry

Enhanced σ1 Receptor Affinity via (3R,4R) Stereochemistry

A systematic evaluation of 36 phenethylamine-containing 3-amino-chromane ligands (18 distinct compounds with both enantiomers assayed independently) identified that compounds with (3R,4R) absolute stereochemistry on the 3-amino-chromane core demonstrate higher affinity and greater selectivity for σ1 versus TMEM97 compared to other stereoisomers [1]. The most potent compound (+)-3a exhibited σ1 binding Ki = 2.1 nM (pKi = 8.7) with 36-fold selectivity versus TMEM97 (Ki > 10 μM for 5-HT2B) [2].

sigma-1 receptor neuroprotection pain management

Chroman-3-amide ROCK Inhibitors with Drug-like Properties

Chroman-3-amide derivatives, synthesized from chroman-3-amine, have been identified as highly potent Rho kinase (ROCK) inhibitors . These compounds demonstrate sufficient kinase selectivity, excellent cell activity, good microsomal stability, and desirable pharmacokinetic properties .

Rho kinase inhibition cardiovascular oncology

Chroman-3-amine: Application Scenarios


Dual 5-HT1A/SERT Modulators for Accelerated-Onset Antidepressants

The 3-aminochroman scaffold enables simultaneous modulation of 5-HT1A autoreceptors and serotonin reuptake inhibition, a dual mechanism hypothesized to accelerate antidepressant onset compared to SSRIs alone. Compounds from lactam-fused 3-aminochroman series demonstrate validated 5-HT1A antagonist activity in cAMP turnover assays alongside SERT affinity [1]. Medicinal chemistry programs targeting treatment-resistant depression or anxiety disorders should prioritize this scaffold for dual-mechanism agent development.

σ1 Receptor Ligand Development with (3R,4R) Stereochemistry

The 3-aminochroman scaffold delivers low-nanomolar σ1 receptor ligands when properly configured with (3R,4R) stereochemistry [1]. The most potent ligands achieve Ki values of 2.1 nM with 36-fold selectivity versus TMEM97 [1]. Research programs targeting σ1 for cancer supportive care, neuropathic pain, or neurodegenerative disease should utilize 3-aminochroman derivatives with defined (3R,4R) stereochemistry to maximize target engagement and minimize off-target TMEM97 binding.

Enantioselective Building Block for Chiral CNS Drug Candidates

Both (R)- and (S)-chroman-3-amine enantiomers serve as validated building blocks for distinct clinical-stage CNS therapeutics: (S)-enantiomer for 5-HT1A antagonist Robalzotan and antidepressant Alnespirone; (R)-enantiomer for antihypertensive Etamicastat [1]. The availability of ω-transaminase-catalyzed asymmetric synthesis producing either enantiomer with >99% ee at preparative scale [1] enables cost-effective procurement of optically pure material for structure-activity relationship studies and preclinical candidate synthesis.

ROCK Inhibitor Discovery for Cardiovascular and Oncology Indications

Chroman-3-amine serves as the precursor to chroman-3-amide ROCK inhibitors with demonstrated kinase selectivity, cellular activity, and favorable pharmacokinetic properties [1]. Programs targeting Rho kinase for hypertension, glaucoma, or oncology indications can leverage this validated chemotype for hit-to-lead optimization with reduced risk of pharmacokinetic failure due to established microsomal stability and in vivo exposure data [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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